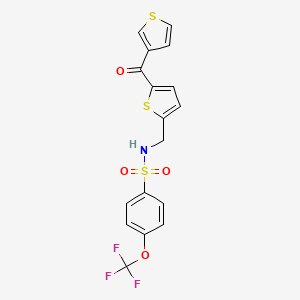
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO4S3 and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural characteristics, which include thiophene and trifluoromethoxy functionalities, suggest promising avenues for research into its biological activity, particularly in areas such as antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H12F3N1O3S2 with a molecular weight of 411.4 g/mol. The compound features a thiophene ring substituted with a carbonyl group, which enhances its reactivity, alongside a benzene sulfonamide moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₃N₁O₃S₂ |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1797062-88-4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene ring may facilitate binding to biological macromolecules, leading to modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Anticancer Properties
The potential anticancer properties of this compound are also under investigation. Compounds containing sulfonamide groups have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, although detailed studies are needed to confirm these findings.
Case Studies
- Antiviral Activity : A study on related N-heterocycles indicated promising antiviral activity against various viruses, suggesting that derivatives like this compound could potentially serve as antiviral agents through mechanisms involving inhibition of viral replication .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of thiophene-based compounds revealed IC50 values indicating effective growth inhibition of cancer cell lines. For instance, compounds with similar functional groups showed IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiophene and sulfonamide derivatives reveals unique advantages:
| Compound Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| Thiophene Derivatives | 5 - 20 | 10 - 30 |
| Sulfonamide Derivatives | 1 - 15 | 5 - 25 |
| N-((5-(thiophene... | TBD | TBD |
This table illustrates the potential competitive edge of this compound based on its structure and expected biological interactions.
Propiedades
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-12-1-4-14(5-2-12)28(23,24)21-9-13-3-6-15(27-13)16(22)11-7-8-26-10-11/h1-8,10,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORZYPQIVQWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













